Peptide B9
Description
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
FLPLIAGLIGKLF |
Origin of Product |
United States |
Discovery and Structural Elucidation of Peptides Bearing the B9 Designation
Identification of Insulin (B600854) B:9-23 Peptide as an Autoantigenic Epitope
Insulin is a key antigenic target for T cells in Type 1 Diabetes (T1D) and autoimmune diabetes, with a particular focus on the B-chain amino acid sequence B:9-23 as a primary epitope. researchgate.netnih.govresearchgate.net This peptide region plays a significant role in triggering T1D, particularly in the Non-Obese Diabetic (NOD) mouse model, where it is considered a major autoantigenic epitope in pathogenesis. researchgate.netaai.orgnih.gov
Context of Insulin Beta-Chain in Autoimmunity
Type 1 diabetes is an autoimmune disease characterized by the destruction of insulin-producing beta cells in the pancreas. frontiersin.org Proinsulin, the precursor to insulin, is considered a key autoantigen in diabetes, with evidence pointing to the importance of the insulin B-chain, specifically the 9-23 region, in initiating anti-islet autoimmunity in NOD mice. nih.govdiabetesjournals.org Autoreactive T cells that recognize insulin and the B:9-23 sequence have been observed in both NOD mice and T1D patients. researchgate.netnih.govresearchgate.net While the B:9-23 peptide itself can be recognized, some autoreactive T cells may be responding to hybrid insulin peptides (HIPs) containing fragments of B:9-23 joined to other beta-cell granule protein sequences, which can act as strong neo-epitopes. researchgate.netnih.govresearchgate.net
Methodologies for Epitope Mapping
Epitope mapping is crucial for identifying the specific regions of an antigen that are recognized by antibodies or T cells. Various techniques are employed in epitope mapping studies, including those focused on insulin. Methods include surface plasmon resonance (using technologies like BIAcore) to investigate molecular interactions between insulin and antibodies, allowing for the mapping of antigenic sites. nih.gov Peptide arrays, displaying synthesized peptides representing the full-length protein, are also used for antibody epitope mapping and detecting different antibody types in biological samples. raybiotech.combiocat.com Other techniques mentioned in the context of epitope mapping include HDX-MS, XL-MS, Cryo-EM, X-ray crystallography, fast photochemical oxidation of proteins (FPOP-MS), and Pepscan assays. rapidnovor.comoup.com These methodologies help to define both B cell and T cell epitopes and can be adapted to delineate helper and cytotoxic T cell responses. oup.com
Discovery of Synthetic Peptides, e.g., Activin A Inhibitory Peptide B9
Synthetic peptides with the "B9" designation have also been discovered in contexts unrelated to insulin, such as in the search for inhibitors of Activin A. Activin A, a protein belonging to the TGF-β superfamily, is involved in various fibrosis-related mechanisms. nih.govresearchgate.netresearchgate.net
Phage Display and Screening Strategies
Phage display is a powerful technique used to identify peptides that bind to a specific target molecule. mdpi.comthno.org In the discovery of Activin A inhibitory peptides, phage display screening has been employed. nih.govresearchgate.netresearchgate.net This involves screening phage libraries displaying random peptides against immobilized recombinant human Activin A to identify peptides with high binding specificity and inhibitory potential. nih.gov Through this process, peptides with high binding affinity and inhibitory activity towards Activin A have been isolated. nih.govresearchgate.netresearchgate.net For instance, a study identified peptides A7, B9, and E10 through phage display screening based on their significant binding affinity to Activin A compared to controls. nih.govresearchgate.net
Rational Design Approaches for Peptide Discovery
Beyond screening, rational design approaches are also utilized in peptide discovery. This involves designing peptides with specific sequences and structures to interact with a target molecule based on known or predicted binding interfaces. nih.govfrontiersin.orgresearchgate.net While the provided search results specifically detail the discovery of Activin A inhibitory this compound through phage display, rational design is a complementary strategy in peptide science. It leverages computational tools and structural information to engineer peptides with desired properties, such as enhanced binding affinity or stability. nih.govfrontiersin.orgfrontiersin.orgmdpi.com Rational design can be used to create peptide mimetics that mimic the structure of natural ligands or to optimize existing peptide sequences. nih.govfrontiersin.org
Characterization of Specific 9-mer Peptides (e.g., HIV-1 Gag Protein Derivatives)
Nine-mer peptides are of particular interest in immunology as they represent a common length for epitopes presented by MHC class I molecules, which are recognized by cytotoxic T lymphocytes (CTLs). Specific 9-mer peptides derived from viral proteins, such as the HIV-1 Gag protein, have been characterized in the context of the immune response to infection. plos.orgd-nb.infopnas.orgnih.govresearchgate.net
Studies investigating the immune response to HIV-1 have characterized CTL epitopes within the Gag protein. These include 9-mer peptides that are recognized in the context of specific HLA alleles. plos.orgd-nb.infonih.govresearchgate.net For example, a nonamer peptide from HIV-1 Gag, DRFYKTLRA, has been identified as a dominant HLA B-14-restricted CTL epitope. d-nb.info Characterization of these peptides involves assessing their binding to MHC molecules and their ability to elicit T cell responses, often using techniques like peptide-MHC tetramer staining and functional assays such as IFN-γ ELISpot or intracellular cytokine staining. pnas.orgresearchgate.net Sequence variations within these Gag-derived epitopes can influence their binding to HLA molecules and modulate immune cell function. nih.gov The study of these specific 9-mer peptides contributes to understanding the interplay between viral variation and host immune responses. plos.orgnih.gov
| Peptide Source | Designation (if applicable) | Length (amino acids) | Context | Key Findings |
| Insulin B-chain | B:9-23 | 15 | Autoimmunity (Type 1 Diabetes) | Identified as a primary autoantigenic epitope; recognized by autoreactive T cells. researchgate.netnih.govresearchgate.net |
| Synthetic (Activin A) | B9 | Varies (synthetic) | Activin A inhibition (fibrosis) | Identified via phage display; shows high binding affinity and inhibitory activity towards Activin A. nih.govresearchgate.net |
| HIV-1 Gag protein | e.g., DRFYKTLRA | 9 | Immune response to HIV (CTL epitopes) | Characterized as HLA-restricted CTL epitopes; variations can affect MHC binding and immune function. d-nb.infonih.gov |
Primary Sequence Analysis and Amino Acid Composition
The primary structure of a peptide is defined by its linear sequence of amino acids. For the insulin B chain peptide B:9-23, this sequence is well-established. The peptide consists of 15 amino acids. Analysis of this sequence reveals the specific amino acid composition that contributes to its biochemical properties and its role in biological processes, such as immune recognition.
The amino acid sequence of the Insulin B:9-23 peptide is Ser-His-Leu-Val-Glu-Ala-Leu-Tyr-Leu-Val-Cys-Gly-Glu-Arg-Gly. anaspec.comgenscript.comnih.gov This sequence includes a cysteine residue at position 19 (Cys19), a key amino acid involved in disulfide bond formation and post-translational modifications. nih.govresearchgate.netnih.gov Another notable residue is tyrosine at position 16 (Tyr16), which has been shown to be required for the recognition of the peptide by certain T cells. nih.govresearchgate.netnih.gov
The amino acid composition of Insulin B:9-23 is detailed in the table below:
| Amino Acid | Three-Letter Code | One-Letter Code | Count |
| Serine | Ser | S | 1 |
| Histidine | His | H | 1 |
| Leucine | Leu | L | 3 |
| Valine | Val | V | 2 |
| Glutamic Acid | Glu | E | 2 |
| Alanine | Ala | A | 1 |
| Tyrosine | Tyr | Y | 1 |
| Cysteine | Cys | C | 1 |
| Glycine (B1666218) | Gly | G | 2 |
| Arginine | Arg | R | 1 |
Post-Translational Modifications and Their Impact on Peptide Structure and Function (e.g., Thiol Oxidation of B:9-23)
Post-translational modifications (PTMs) can significantly alter the structure, stability, and function of peptides. For Insulin B:9-23, thiol oxidation of the cysteine residue at position 19 (Cys19) is a particularly relevant modification with notable implications for its biological activity, especially in the context of immune responses. nih.govresearchgate.netnih.govfrontiersin.orgfrontiersin.org
Thiol oxidation of Cys19 in two molecules of the B:9-23 peptide can lead to the formation of a disulfide bond, resulting in a soluble homo-dimer. nih.govresearchgate.netnih.gov This dimerization represents a significant structural change from the monomeric form of the peptide. Research indicates that while the monomeric B:9-23 peptide may be largely unstructured in solution, the homo-dimer formed through thiol oxidation adopts a distinct secondary structure. nih.govresearchgate.netnih.gov This structural difference is crucial as it affects how the peptide is recognized by different components of the immune system.
Specifically, studies have shown that γδ T cells recognize the insulin B:9-23 peptide antigen when it is dimerized through thiol oxidation. nih.govresearchgate.netnih.govfrontiersin.orgfrontiersin.org This recognition is dependent on the presence of Cys19, highlighting the importance of the thiol group and its oxidation state. nih.govresearchgate.netnih.gov In contrast, αβ T cells tend to recognize the peptide as a reduced monomer, typically presented in complex with MHCII molecules. nih.govresearchgate.netnih.gov The distinct secondary structure of the oxidized dimer appears to be critical for γδ T cell stimulation, and the tyrosine residue at position 16 is also required for the formation of this structure and the subsequent γδ response. nih.govresearchgate.netnih.gov
Molecular and Conformational Characteristics
Secondary Structure Analysis of Peptides Designated "B9" (e.g., Insulin (B600854) B:9-23 Homo-dimer)
The secondary structure of the InsB:9-23 peptide can vary depending on its environment and modifications, such as dimerization.
Spectroscopic Techniques (e.g., Circular Dichroism)
Circular Dichroism (CD) spectroscopy is a technique used to study the secondary structure of peptides and proteins in solution. Studies using CD spectroscopy have shown that the monomeric form of the B:9-23 peptide typically exhibits a random coil structure in solution. nih.govnih.gov However, when the peptide forms a homo-dimer through the oxidation of the cysteine residue at position 19 (Cys19), it adopts a distinct secondary structure, which has been indicated to be a beta-pleated sheet structure by CD spectra analysis. nih.govnih.gov This structural change upon dimerization is dependent on the presence of Tyr16. nih.govnih.govresearchgate.net
Table 1: Secondary Structure Propensity of InsB:9-23 based on Dimerization State
| Peptide Form | Cys19 State | Proposed Secondary Structure | Technique Used | Reference |
| Monomeric InsB:9-23 | Reduced | Random Coil | Circular Dichroism | nih.govnih.gov |
| Dimeric InsB:9-23 | Oxidized | Beta-Pleated Sheet | Circular Dichroism | nih.govnih.gov |
CD spectroscopy has also been used to analyze structural changes in modified insulin peptides and protein conjugates containing insulin sequences. diva-portal.orgnih.govdiabetesjournals.org
Computational Predictions of Conformational States
Computational methods, such as molecular dynamics simulations and algorithms that predict peptide-MHC interactions, are employed to understand the conformational states of the InsB:9-23 peptide, particularly when bound to MHC Class II molecules. mdpi.comacs.org These predictions can help identify preferred binding registers and the impact of amino acid variations on peptide conformation and interaction with the MHC groove. acs.orgresearchgate.netpnas.orgpnas.org Computational models have been used to explore the geometry of the TCR-peptide-MHC complex involving InsB:9-23 bound to rat class II MHC, RT1Bu, suggesting both canonical and tilted TCR docking orientations are possible. mdpi.com
Intermolecular Interactions and Binding Conformations (e.g., Peptide-MHC Class II complexes)
A critical aspect of the InsB:9-23 peptide is its interaction with MHC Class II molecules, particularly I-Ag7 in NOD mice and HLA-DQ8 and HLA-DQ2 in humans, which are associated with type 1 diabetes susceptibility. pnas.orgresearchgate.netfrontiersin.orgpnas.orgfrontiersin.orgoup.comresearchgate.net The peptide binds within the peptide-binding groove of MHC Class II molecules in an extended conformation. pnas.org
The InsB:9-23 peptide can bind to MHC Class II molecules in multiple orientations or "registers," defined by the peptide amino acids occupying specific pockets (p1, p4, p6, p9) within the MHC groove. pnas.orgresearchgate.netpnas.orgpnas.orgpnas.org Research indicates that pathogenic CD4 T cells often recognize the InsB:9-23 peptide when presented in a specific register, notably register 3 (R3), by I-Ag7, despite this register being predicted to be less favorable for binding due to potential charge clashes. pnas.orgfrontiersin.orgpnas.orgresearchgate.netpnas.orgpnas.orgnih.gov
The conformation of the MHC Class II molecule itself can be influenced by the bound peptide, including the residue at the p9 position of the peptide. oup.com Crystal structures of MHC Class II molecules, such as human HLA-DQ8 and mouse I-Ag7, in complex with InsB:9-23 or its variants, provide detailed insights into these interactions and binding conformations. pnas.orgresearchgate.netrcsb.orgrcsb.orgnih.gov These structures reveal how specific amino acids in the peptide interact with the pockets of the MHC groove and how modifications to the peptide can influence binding affinity and T cell recognition. pnas.orgrcsb.orgnih.gov For instance, mutations at the C-terminal end of the peptide have been shown to improve binding and presentation in specific registers. pnas.orgnih.gov
Studies also highlight that the interaction between the peptide-MHC complex and the T cell receptor (TCR) involves specific contact points and can induce conformational changes in both the MHC molecule and the peptide. rcsb.orgfrontiersin.org The recognition of the InsB:9-23 peptide by γδ T cells, in contrast to αβ T cells, appears to involve recognition of the oxidized, dimeric form of the peptide and its distinct secondary structure, rather than the monomeric peptide presented by MHC Class II. escholarship.orgnih.govnih.govresearchgate.netresearchgate.net
Table 2: Key Interactions and Binding Registers of InsB:9-23 with MHC Class II
| MHC Class II Molecule | Relevant Species | Primary Binding Register for Pathogenic T Cells | Key Peptide Residues in MHC Pockets (Example for R3) | Notes | Reference |
| I-Ag7 | Mouse (NOD) | Register 3 (R3) | p1, p4, p6, p9 (e.g., B:14-22 in p1-p9) | R3 binding is less favored but recognized by pathogenic T cells. | pnas.orgfrontiersin.orgresearchgate.netpnas.orgpnas.org |
| HLA-DQ8 | Human | Register 3 (R3) | p1, p4, p6, p9 | Shares structural similarities and binding preferences with I-Ag7. | pnas.orgoup.comresearchgate.netnih.gov |
Mechanisms of Action and Intermolecular Interactions
Peptide-Receptor Binding and Affinity Studies
Studies on peptides designated as "Peptide B9" have explored their binding characteristics to major histocompatibility complex (MHC) Class II molecules and Activin A receptors.
Major Histocompatibility Complex (MHC) Class II Binding (e.g., Insulin (B600854) B:9-23 to I-Ag7, HLA-DQ8)
The insulin B-chain peptide, specifically the 9-23 sequence (Insulin B:9-23), is recognized as a key autoantigen in the development of Type 1 Diabetes (T1D) in both nonobese diabetic (NOD) mice and humans. pnas.orgpnas.orgfrontiersin.organaspec.com This peptide interacts with MHC Class II molecules, particularly I-Ag7 in NOD mice and HLA-DQ8 in humans, both of which are strongly associated with T1D susceptibility. pnas.orgpnas.orgnih.govosti.govoup.com The binding of Insulin B:9-23 to these MHC Class II molecules is crucial for the activation of pathogenic CD4+ T cells that target pancreatic beta cells. pnas.orgpnas.orgfrontiersin.org
Peptides bind within the groove of MHC Class II molecules in specific orientations or "registers." pnas.orgresearchgate.net For the Insulin B:9-23 peptide, it can bind within the peptide-binding groove of I-Ag7 and HLA-DQ8 in multiple registers. pnas.orgresearchgate.net However, research indicates that the majority of pathogenic CD4+ T cells in NOD mice recognize the Insulin B:9-23 peptide specifically when it is bound in register 3 (R3) within the I-Ag7 molecule. pnas.orgfrontiersin.orgpnas.org This specific peptide-MHC complex, referred to as the InsB:R3 epitope, is considered critical for initiating the autoimmune process in NOD mice. frontiersin.org The presentation of the peptide in this particular register exposes specific amino acid side chains for recognition by T cell receptors (TCRs). pnas.org
Modifications to the amino acid sequence of the Insulin B:9-23 peptide can significantly influence its binding to MHC Class II molecules and subsequent T cell activation. For instance, mutations at the C-terminal end of the peptide have been shown to dramatically improve its presentation by I-Ag7 and HLA-DQ8. osti.govpnas.orgosti.gov A notable example is the mutation of arginine at position 22 (B:22R) to glutamic acid (E). This mutation in the peptide changes a side chain that is unfavorable for the p9 pocket of I-Ag7 and HLA-DQ8 to an optimal one, substantially improving binding to these MHC molecules, particularly in the R3 register. osti.govosti.gov This enhanced binding can lead to a strong increase in the activation of B:9-23-specific NOD T-cell clones. osti.gov Further modifications, such as the mutation of glutamic acid at position 21 (B:21E) to glycine (B1666218) (G), can further enhance the response of certain subsets of NOD mouse CD4+ T cells by removing an unfavorable side chain from the complex surface. osti.govpnas.orgosti.gov These findings highlight how subtle changes in peptide sequence can impact MHC binding affinity and the nature of the presented epitope, influencing autoimmune responses.
Activin A Receptor Interactions (e.g., Activin A Inhibitory this compound with ActRIIB)
A distinct peptide referred to as this compound has been identified as an inhibitor of Activin A activity. This peptide, along with others like A7 and E10, was discovered through phage display screening for peptides that bind to Activin A. nih.govresearchgate.net These inhibitory peptides target the receptor-binding domain of Activin A, effectively overlapping with the binding site for its type II receptor, ActRIIB. nih.govresearchgate.net This interaction suggests a mechanism of competitive inhibition, where the peptide competes with ActRIIB for binding to Activin A. nih.govresearchgate.net
Detailed interaction studies, including computational modeling and binding simulations, have helped identify the key residues involved in the interaction between the Activin A inhibitory this compound and Activin A. This compound has been shown to form an interaction, described as covalent in one source, specifically with lysine (B10760008) (K208) within the ActRIIB recognition site on the Activin A molecule. nih.govresearchgate.netresearchgate.net This is in contrast to other inhibitory peptides like A7 and E10, which interact with a broader set of residues, including isoleucine (I206), lysine (K208), and aspartic acid (D210) in the same region. nih.govresearchgate.netresearchgate.net The specific interaction profile of this compound with K208 contributes to its binding to Activin A.
Cellular Signaling Pathway Modulation
The binding of "this compound" in its different contexts leads to distinct modulations of cellular signaling pathways.
For the Insulin B:9-23 peptide, its presentation by MHC Class II molecules (I-Ag7 or HLA-DQ8) on antigen-presenting cells leads to the activation and proliferation of autoreactive CD4+ T cells. pnas.orgpnas.orgfrontiersin.org This T cell activation is a critical step in the immune cascade that results in the destruction of insulin-producing beta cells in the pancreas, characteristic of T1D. pnas.orgpnas.orgfrontiersin.org Strategies aimed at blocking the interaction between Insulin B:9-23 in the R3 register and I-Ag7 have shown potential in modulating this autoimmune response and delaying disease onset in animal models. pnas.org
In the context of the Activin A inhibitory this compound, its binding to Activin A prevents Activin A from binding to its receptor, ActRIIB. nih.govresearchgate.net Activin A signaling through ActRIIB is involved in various biological processes, including fibrosis. nih.govresearchgate.net By competitively inhibiting the interaction between Activin A and ActRIIB, this compound (and similar inhibitory peptides) can disrupt downstream signaling pathways mediated by Activin A. nih.govresearchgate.net This disruption has been shown to suppress fibrotic pathways, such as epithelial-mesenchymal transition (EMT) and fibroblast-myofibroblast transformation (FMT), suggesting a potential therapeutic mechanism in fibrotic diseases. nih.govresearchgate.net
T-Cell Activation and Regulation (e.g., CD4+ and γδ T-cell responses to Insulin B:9-23)
The insulin B chain peptide fragment, amino acids 9-23 (Insulin B:9-23), is recognized as an immunodominant T cell epitope in the Non-Obese Diabetic (NOD) mouse model, a widely used model for type 1 diabetes (T1D). mdpi-res.commdpi.com This peptide is a significant target for both CD4+ and CD8+ T cells. acs.orgresearchgate.net It binds to the MHC class II molecule I-Ag7 in NOD mice, a molecule analogous to HLA-DQ8 in humans, which confers significant genetic risk for T1D. mdpi.combvsalud.orgresearchgate.net Autoreactive T cell clones specific for Insulin B:9-23 have been identified within the pancreatic islets of NOD mice and have demonstrated the capacity to transfer diabetes in adoptive transfer studies. acs.orgnih.gov
The functional binding of Insulin B:9-23 to MHC class II molecules for most CD4+ T cells in NOD mice occurs predominantly in register 3. sigmaaldrich.com This interaction is critical for T cell recognition, and variations within the peptide sequence, even single amino acid substitutions, can significantly impact T cell activation, defining different types of reactive T cells (referred to as "type A" and "type B"). researchgate.netsigmaaldrich.com
Beyond αβ T cells, γδ T cells have also been shown to recognize the Insulin B:9-23 peptide antigen. google.com Interestingly, the recognition of this peptide by γδ T cells is dependent on the peptide being dimerized through thiol oxidation, highlighting a unique aspect of its presentation and recognition by this immune cell subset. google.com
Immunization with the Insulin B:9-23 peptide has demonstrated potential in inducing immune tolerance and protecting NOD mice from developing diabetes under specific conditions. acs.orgsigmaaldrich.comnih.gov This protective effect is associated with the induction of regulatory T cells (Tregs), particularly CD4+CD25+FoxP3+ Tregs. mdpi-res.comsigmaaldrich.com These Tregs appear to mediate tolerance through the production of immunosuppressive cytokines such as IL-10 and IFNγ. sigmaaldrich.com Studies involving gene transfer to hepatocytes to express Insulin B:9-23 have also shown the induction of antigen-specific FoxP3+ Tregs, leading to protection from T1D and highlighting a potential strategy for inducing tolerance in autoimmune diseases. mdpi-res.com
Despite its potential in tolerance induction, Insulin B:9-23 is also recognized as a key autoantigen that can activate autoimmune responses and contribute to the pathogenesis of T1D. nih.govsigmaaldrich.comnih.gov The presence of B:9-23-specific autoreactive T cell clones in islet infiltrates and their ability to transfer diabetes underscore the peptide's role in initiating and propagating autoimmune destruction of pancreatic beta cells. acs.orgnih.gov The immune response against Insulin B:9-23 is considered essential for the initiation of anti-islet autoimmunity in NOD mice. nih.gov
Suppression of Fibrotic Pathways (e.g., Activin A Inhibitory this compound)
A distinct peptide referred to as "this compound" has been identified through phage display screening as an inhibitor of Activin A. nih.govunirioja.es This Activin A Inhibitory this compound has shown high binding affinity and inhibitory activity against Activin A. nih.govunirioja.es Computational modeling studies suggest that this peptide targets the receptor-binding domain of the Activin A molecule. unirioja.es Specifically, this compound forms a covalent interaction exclusively with lysine (K208) within the ActRIIB recognition site of Activin A. unirioja.es
Activin A, a member of the TGF-β superfamily, plays a significant role in various fibrosis-related mechanisms. nih.gov These mechanisms include the promotion of epithelial-mesenchymal transition (EMT) and fibroblast-myofibroblast transformation (FMT), as well as the induction of inflammatory cytokine release and extracellular matrix accumulation. nih.gov
Activin A is known to be involved in Epithelial-Mesenchymal Transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, contributing to fibrosis. nih.gov Studies investigating Activin A Inhibitory this compound, alongside other inhibitory peptides, have shown their capacity to inhibit EMT in relevant cell lines, such as A549 cells. nih.govunirioja.es While another peptide (Peptide E10) demonstrated superior efficacy, this compound also exhibited inhibitory activity on EMT, suggesting its potential in mitigating this fibrotic process. nih.govunirioja.es
Fibroblast-Myofibroblast Transformation (FMT), the differentiation of fibroblasts into contractile myofibroblasts, is another key process in the development of fibrosis, influenced by Activin A. nih.gov Research indicates that Activin A Inhibitory this compound can suppress FMT in fibroblast cultures, even in the presence of pro-fibrotic stimuli like TGF-β. nih.govunirioja.es This suppression of FMT by this compound contributes to the understanding of its anti-fibrotic potential. nih.govunirioja.es These findings collectively underscore the therapeutic potential of targeting Activin A with inhibitory peptides like B9 for the treatment of fibrotic diseases such as Idiopathic Pulmonary Fibrosis (IPF). nih.gov
Influence on Ciliogenesis-Related Pathways
Based on the available search results, there is no direct evidence linking either the Insulin B:9-23 peptide or the Activin A Inhibitory this compound to influencing ciliogenesis-related pathways.
Based on the scientific literature available, the term "this compound" does not refer to a single, uniquely identified chemical compound. Search results indicate that "B9" in the context of peptides can refer to different entities, most notably a fragment of the insulin B chain (Insulin B (9-23)) and potentially other experimental peptides or conjugates related to Vitamin B9 (folic acid) or identified in specific research contexts like phage display screens. anaspec.commdpi.comjci.orgontosight.ainih.govnih.govacs.orgacs.orgwikipedia.orgresearchgate.net
Due to this ambiguity and the strict instruction to focus solely on a specific chemical compound identified as "this compound", it is not possible to generate a scientifically accurate and focused article on its mechanisms of action, intermolecular interactions, and enzymatic inhibition or modulation as outlined, because these properties vary significantly between different peptides potentially referred to by similar nomenclature.
To provide the requested information, a more specific identifier for the target peptide is required.
Research Methodologies and Analytical Approaches for Peptides Designated B9
Peptide Synthesis Techniques
The creation of synthetic peptides with specific sequences and properties is fundamental to peptide research. Two primary methods exist for peptide synthesis: solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS is the more widely used technique due to its efficiency and ease of purification. abyntek.com
Solid-Phase Peptide Synthesis (SPPS) and Purification
Solid-Phase Peptide Synthesis (SPPS), pioneered by Robert Bruce Merrifield, involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, typically a resin bead. bachem.compowdersystems.com The process proceeds step-by-step, usually from the C-terminus to the N-terminus of the peptide. abyntek.com Each amino acid is added in a cycle that includes deprotection of the Nα-protecting group, washing steps to remove excess reagents and by-products, and coupling of the next protected amino acid. bachem.com The solid support simplifies purification, as soluble reagents and by-products can be removed by simple filtration while the peptide chain remains attached to the resin. bachem.com
Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, typically using acidolytic conditions, which also remove most side-chain protecting groups. bachem.compowdersystems.com Careful optimization of cleavage conditions is essential to maximize yield and maintain the structural integrity of the peptide product. powdersystems.com Following cleavage, purification is performed, often using high-performance liquid chromatography (HPLC), to ensure the final product meets the required purity standards. powdersystems.com SPPS is particularly useful for synthesizing peptides up to approximately 50 amino acid residues and can be scaled up for pharmaceutical production. frontiersin.orgnih.gov
Chemical Modifications and Analog Synthesis
Peptide chemical synthesis offers numerous possibilities for introducing modifications and synthesizing peptide analogs. bachem.comabyntek.com These modifications can enhance peptide stability, solubility, bioactivity, or specificity for particular applications. abyntek.com Modifications can occur at the N-terminus, C-terminus, or on the side chains of amino acids. bachem.com
Important N-terminal modifications include acetylation, biotinylation (for binding to avidin), and fluorescent derivatization (for detection). bachem.com Non-natural amino acids can be incorporated during synthesis to introduce specific chemical functionalities or improve peptide properties. abyntek.com Examples include D-amino acids or amino acids with modified side chains. abyntek.com Peptides can also be conjugated to other molecules like fluorophores, biotin, drugs, or nanoparticles through various chemical reactions. abyntek.com Cyclization is another modification technique that forms a closed-loop structure, which can impact peptide stability and conformation. abyntek.com
The synthesis of peptide analogs with specific alterations is crucial for structure-activity relationship studies and the development of peptidomimetics. acs.orgrsc.org Novel synthetic techniques, including those involving cell-free translation systems and modified tRNAs, are being developed to create diverse libraries of peptide variants containing non-natural amino acids. acs.org
In Vitro Assay Systems
In vitro assay systems are indispensable for characterizing the biological activity and interactions of peptides like Peptide B9. These assays provide controlled environments to assess peptide function at the cellular and molecular levels.
Cell-Based Assays (e.g., T-cell stimulation, cytokine production, cell migration assays)
Cell-based assays are widely used to evaluate the effects of peptides on cellular behavior and function. In the context of immunology, these assays are particularly important for assessing peptide immunogenicity and their ability to modulate immune responses.
T-cell stimulation assays are frequently employed to determine if a peptide can activate antigen-specific T cells. frontiersin.orgnih.gov These assays often involve co-culturing peptides with immune cells, such as peripheral blood mononuclear cells (PBMCs) or T-hybridoma cell lines, and monitoring markers of T-cell activation. frontiersin.orgbioradiations.com Techniques like ELISA, ELISPOT, and flow cytometry are used to measure responses. frontiersin.org Peptide pools, including overlapping peptides covering entire protein sequences or collections of known T-cell-stimulating peptides, are commonly used for high-throughput screening and antigen discovery. frontiersin.orgnih.govbioradiations.commiltenyibiotec.com
Cytokine production assays measure the release of cytokines by immune cells in response to peptide stimulation. criver.com Cytokines are signaling proteins that play crucial roles in immune and inflammatory responses. criver.com Assays such as ELISA and ELISPOT are standard methods for quantifying cytokine levels in cell culture supernatants. frontiersin.orgcriver.comsanquin.org Intracellular cytokine staining followed by flow cytometry can also be used to identify specific cell populations producing cytokines. criver.comnih.gov Multiplex assays allow for the simultaneous measurement of multiple cytokines from a single sample. criver.com
Cell migration assays are used to assess the ability of peptides to influence cell movement. These assays are relevant in various biological contexts, including wound healing, immune cell trafficking, and cancer metastasis. nih.govresearchgate.net Common methods include the scratch wound assay, where cells are cultured to confluence, a "scratch" is made, and the rate at which cells migrate into the gap is measured. nih.govbmbreports.org Transwell assays are also used, where cells migrate through a porous membrane, often towards a chemoattractant. frontiersin.org Studies have investigated the effects of various peptides on the migration of different cell types, such as vascular smooth muscle cells and cancer cells. bmbreports.orgfrontiersin.orgmdpi.com For example, C-peptide has been shown to promote the migration of human endometrial stromal cells. frontiersin.org A peptide called P152 was found to suppress the migration of MDA-MB-231 breast cancer cells. mdpi.com
Binding Assays (e.g., ELISA, phage-ELISA, flow cytometry for MHC binding)
Binding assays are critical for characterizing the interactions between peptides and other molecules, such as antibodies or MHC molecules.
ELISA (Enzyme-Linked Immunosorbent Assay) is a versatile technique used to detect and quantify molecules based on antigen-antibody interactions. oup.comsartorius.com In peptide research, ELISA can be used to assess the binding of antibodies to peptides or to measure peptide concentrations. oup.comnih.gov Peptide-based ELISA methods have been developed for quantifying therapeutic monoclonal antibodies. nih.gov
Phage-ELISA combines phage display technology with ELISA to identify peptides that bind to a specific target, such as an antibody. oup.com This method involves screening a library of peptides displayed on the surface of phages and detecting binding to the immobilized target. oup.com
Flow cytometry is a powerful technique for analyzing and sorting cells, and it can be adapted to measure peptide binding to cells or molecules expressed on the cell surface. oup.comsartorius.comnih.gov For example, flow cytometry can be used to assess the binding of peptides or antibodies to cells expressing target proteins. oup.comnih.gov It is also used in MHC binding assays to detect peptide-MHC complexes on the cell surface or to stain peptide-specific T cells. researchgate.net
MHC binding assays are particularly important in immunological research to determine the affinity and specificity with which peptides bind to Major Histocompatibility Complex (MHC) molecules. oup.comcreative-biolabs.com This binding is a crucial step in the presentation of antigens to T cells. creative-biolabs.com Assays can involve incubating purified MHC molecules with test peptides and measuring binding, sometimes using radiolabeled probe peptides or capturing peptide-MHC complexes on antibody-coated plates. oup.comresearchgate.net Flow cytometry can also be used to assess peptide-MHC interactions. researchgate.net These assays help identify peptide sequences that are likely to elicit a T-cell immune response, which is valuable for vaccine development. creative-biolabs.com
Enzyme Activity Assays (if applicable)
For peptides that function as enzyme substrates, inhibitors, or activators, enzyme activity assays are employed to measure their effects on enzyme function. These assays quantify the rate at which an enzyme catalyzes a reaction, often by measuring the conversion of a substrate to a product.
Fluorogenic peptide substrates are commonly used in enzyme activity assays. rndsystems.comthermofisher.com These substrates contain a fluorophore and a quencher molecule separated by a cleavage site recognized by the enzyme. rndsystems.comthermofisher.com Upon enzymatic cleavage, the fluorophore is released from the quencher, resulting in an increase in fluorescence that can be quantified and correlated with enzyme activity. rndsystems.comthermofisher.com This approach is used to measure the activity of various proteases and peptidases. rndsystems.comthermofisher.comanaspec.com
Enzyme activity assays can also utilize generic or specific peptide substrates and can be adapted for high-throughput screening of enzyme modulators. anaspec.comnih.gov The specific assay conditions, including substrate concentration, pH, and temperature, are optimized based on the enzyme and peptide being studied. thermofisher.com
In Vivo Animal Model Studies (Pre-clinical Focus)
Pre-clinical studies utilizing in vivo animal models are crucial for understanding the biological effects and potential therapeutic applications of peptides. Research involving peptides referred to as "B9" has been conducted in animal models of autoimmune diseases, particularly Type 1 Diabetes, and fibrotic diseases, such as Idiopathic Pulmonary Fibrosis.
Autoimmune Disease Models (e.g., NOD Mice in Type 1 Diabetes)
The insulin (B600854) B-chain this compound-23 is a prominent autoantigen in Type 1 Diabetes (T1D), especially in the non-obese diabetic (NOD) mouse model, which spontaneously develops a condition similar to human T1D. This peptide is recognized by autoreactive T cells and is considered a crucial target for the initiation of islet autoimmunity. anaspec.compeptide.comnih.govnih.govnih.gov Studies in NOD mice have investigated the effects of administering the B9-23 peptide on disease progression.
Table 1: Insulin B-chain this compound-23 Sequence and Properties
| Property | Value |
| Sequence (1-letter) | SHLVEALYLVCGERG |
| Sequence (3-letter) | Ser-His-Leu-Val-Glu-Ala-Leu-Tyr-Leu-Val-Cys-Gly-Glu-Arg-Gly |
| Molecular Formula | C72H116N20O22S |
| Molecular Weight | 1645.9 g/mol |
Note: A specific PubChem CID for the isolated B9-23 peptide fragment was not found in the consulted sources.
Insulitis, the lymphocytic infiltration of pancreatic islets, is a hallmark of T1D development in NOD mice. anaspec.com Research has explored the impact of B9-23 peptide administration on the severity and progression of insulitis. In some studies, subcutaneous administration of the B9-23 peptide in incomplete Freund's adjuvant to NOD mice has been shown to decrease the development of diabetes. anaspec.compeptide.com Conversely, other findings suggest that similar treatment with the native insulin this compound-23 prevented disease in a variable percentage of NOD mice or, in some settings, increased disease incidence depending on factors like the mouse colony and treatment initiation time. nih.gov Mice genetically engineered to lack the native insulin B9-23 sequence showed marked suppression of insulitis compared to wild-type NOD mice. nih.gov
Detailed analysis of immune cell infiltration in the pancreatic islets and associated lymphoid tissues is critical for understanding the mechanisms by which peptides like B9-23 influence autoimmunity. Studies assess the presence and types of inflammatory cells, including T cells, B cells, and macrophages, within the islets. anaspec.com For instance, lymphocytic infiltration of the islets is detectable in NOD mice early in life and is characterized by these inflammatory cells. anaspec.com Tolerogenic vaccination using insulin this compound-23 combined with dexamethasone (B1670325) has been shown to result in the lowest level of infiltration in the pancreas of treated diabetic mice compared to control groups. The ability of different cell types, such as splenocytes, to present the B9-23 peptide to NOD islet-derived T-cell clones has also been assessed. anaspec.com
The administration of the B9-23 peptide can influence both humoral (antibody-mediated) and cellular (T cell-mediated) immune responses. Studies have evaluated the autoantibody response to native insulin after B9-23 administration in NOD mice. anaspec.comnih.gov In some cases, administration of the peptide enhanced the insulin autoantibody response, leading to higher levels and longer persistence. anaspec.comnih.gov This induction of insulin autoantibodies has also been observed in non-diabetes-prone mouse strains with specific MHC alleles. anaspec.comnih.gov The B9-23 peptide is recognized by autoreactive T cells in both NOD mice and humans with T1D. nih.gov Studies have used techniques like ELISPOT assays to identify insulin-specific and B9-23-specific T cells. The role of B cells in presenting the B9-23 peptide on MHC class II molecules and their importance in the pathogenesis of T1D in NOD mice has also been investigated. anaspec.com
Fibrotic Disease Models (e.g., Idiopathic Pulmonary Fibrosis models)
Beyond autoimmune diseases, a peptide designated "B9" has been explored in the context of fibrotic diseases, specifically Idiopathic Pulmonary Fibrosis (IPF). This peptide is distinct from the insulin B-chain peptide. It was identified through phage display screening for its ability to bind to and inhibit Activin A, a protein implicated in the pathogenesis of IPF by promoting epithelial-mesenchymal transition (EMT) and fibroblast-myofibroblast transformation (FMT).
Studies have investigated the binding affinity and inhibitory activity of this this compound in relevant models. Phage-ELISA assays demonstrated that this compound exhibited high binding affinity to Activin A. Computational modeling has been used to understand the interaction mechanisms, suggesting that this compound forms a covalent interaction with lysine (B10760008) (K208) in the Activin A receptor-binding site. Functional assays, often conducted in cell cultures relevant to fibrotic processes (like A549 cells for EMT and fibroblast cultures for FMT), assess the peptide's ability to suppress fibrotic pathways. While the primary focus of the provided search results regarding this this compound is on its interaction with Activin A and in vitro effects, its relevance to fibrotic disease models implies its potential use in such in vivo studies to evaluate its anti-fibrotic efficacy.
Table 2: Activin A Inhibitory this compound Properties
| Property | Detail |
| Identification Method | Phage display screening |
| Target | Activin A |
| Binding Site on Target | Lysine (K208) in the ActRIIB recognition site of Activin A |
| Observed Activity | High binding affinity to Activin A; Inhibitory activity |
Note: The specific amino acid sequence and a corresponding PubChem CID for this Activin A inhibitory this compound were not explicitly provided in the consulted sources.
Advanced Analytical Techniques
Research involving peptides, including those referred to as "B9," utilizes a range of analytical techniques to characterize their properties, interactions, and effects in biological systems. While the search results primarily detail the outcomes of in vivo studies and functional assays, they implicitly rely on various analytical methods.
Techniques mentioned or implied in the context of studying the insulin B9-23 peptide in autoimmune models include:
ELISA (Enzyme-Linked Immunosorbent Assay): Used to measure levels of insulin autoantibodies in serum. anaspec.comnih.gov
ELISPOT (Enzyme-Linked ImmunoSpot): Used to quantify cytokine-secreting T cells in response to peptide stimulation, assessing cellular immune responses.
Flow Cytometry: Used to analyze immune cell populations and assess peptide uptake by antigen-presenting cells.
Histological Analysis: Examination of pancreatic tissue sections to assess insulitis severity and immune cell infiltration.
MHC Class II Tetramer Staining: Used to identify and track peptide-specific T cell populations. nih.gov
In the context of the Activin A inhibitory this compound and fibrotic disease research, analytical approaches include:
Phage-ELISA: Used to assess the binding affinity of phage-displayed peptides to target proteins like Activin A.
Computational Modeling and Docking: Used to predict and analyze the structural interactions and binding mechanisms between the peptide and its target protein.
Cell-based functional assays: While not strictly analytical techniques for the peptide itself, assays like wound healing assays and assessments of EMT/FMT markers (often using techniques like microscopy, Western blotting, or qPCR) are used to determine the peptide's biological activity.
Cytotoxicity Assays: Used to evaluate the potential toxic effects of the peptides on cells.
These techniques, ranging from immunological assays to computational predictions and cell-based functional studies, are essential for characterizing the activity and potential therapeutic relevance of peptides like those designated "B9" in different disease contexts.
Mass Spectrometry for Peptide Identification and Quantification
Mass spectrometry (MS) is a cornerstone technique in peptide research, enabling the determination of mass-to-charge ratios (m/z) of peptide ions. This information is fundamental for identifying peptides, determining their sequences, and quantifying their abundance in simple or complex mixtures. thermofisher.comnih.govmetwarebio.com Modern MS techniques, often coupled with liquid chromatography (LC-MS), offer high sensitivity and throughput for peptide analysis. thermofisher.comnih.govmetwarebio.combirmingham.ac.uk
In MS-based proteomics, proteins are typically digested into smaller peptides using enzymes like trypsin before analysis. birmingham.ac.ukwashington.edu The resulting peptide mixture is then separated, often by liquid chromatography, before entering the mass spectrometer. birmingham.ac.ukwashington.eduharvard.edu The mass spectrometer measures the m/z of the intact peptide ions (MS1 scan) and then fragments selected ions to generate a spectrum of fragment ions (MS/MS or MS2 scan). metwarebio.com
Peptide identification is commonly achieved by comparing the experimental MS/MS spectra to theoretical spectra generated from known protein or peptide sequences in databases. creative-proteomics.comwikipedia.org Alternatively, de novo peptide sequencing can be performed to determine the amino acid sequence directly from the fragment ion masses without a database match, which is particularly useful for identifying novel or modified peptides. wikipedia.orgbioinfor.com
Quantification of peptides and proteins using MS can be achieved through various methods, including stable isotope labeling and label-free approaches. thermofisher.comnih.govmetwarebio.com Label-free quantification often involves measuring the peak area or signal intensity of peptide ions in the MS spectra. metwarebio.com
Tandem Mass Spectrometry for Sequence Confirmation
Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain detailed structural information about peptides, primarily for sequence confirmation. creative-proteomics.comwikipedia.orgnih.gov In MS/MS, a precursor peptide ion is selected and then fragmented, typically through collisions with an inert gas (Collision-Induced Dissociation, CID). harvard.educreative-proteomics.comnih.gov The resulting fragment ions are then mass-analyzed, generating a fragmentation spectrum. harvard.educreative-proteomics.com
The pattern of fragment ions in the MS/MS spectrum is characteristic of the peptide's amino acid sequence. By analyzing the mass differences between consecutive fragment ions, particularly the b- and y-ion series, the amino acid sequence of the peptide can be deduced or confirmed. harvard.edunih.gov Different fragmentation techniques, such as Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD), can provide complementary fragmentation patterns, which can be particularly useful for analyzing post-translational modifications. bioinfor.comnih.gov
Tandem mass spectrometry is routinely used in proteomics workflows for high-throughput protein identification by matching experimental MS/MS spectra to sequence databases. birmingham.ac.ukcreative-proteomics.comwikipedia.org It is also indispensable for de novo sequencing of peptides where database information is unavailable. wikipedia.orgbioinfor.com
Ion Mobility Spectrometry
Ion Mobility Spectrometry (IMS) is a technique that separates ions based on their size, shape, and charge as they travel through a buffer gas under the influence of an electric field. frontiersin.orgnih.govoup.comcrownbio.com When coupled with mass spectrometry (IM-MS), it adds an additional dimension of separation to traditional LC-MS, enhancing peak capacity and improving the separation of isobaric or isomeric species that have the same mass but different structures. frontiersin.orgnih.govoup.comcrownbio.com
For peptide analysis, IMS can provide information about the three-dimensional structure and conformation of peptide ions in the gas phase. frontiersin.orgnih.govoup.com This can be particularly valuable for distinguishing between peptides with similar sequences but different modifications or conformations. crownbio.com The mobility of a peptide ion is related to its collision cross-section (CCS), which is a measure of its effective size and shape. oup.com Experimental or predicted CCS values can be used to improve peptide identification accuracy in proteomics studies. frontiersin.orgoup.comnih.gov
IM-MS can help reduce spectral complexity and improve the detection sensitivity of peptides, leading to deeper proteome coverage and more reliable quantification, especially in complex biological samples. frontiersin.orgcrownbio.com It can also aid in the analysis of post-translational modifications, such as phosphorylation, by separating modified peptide isomers. crownbio.com
High-Performance Liquid Chromatography (HPLC) for Purification and Analysis
High-Performance Liquid Chromatography (HPLC) is a widely used separation technique in peptide research for both purification and analytical purposes. mtoz-biolabs.comaltabioscience.comharvardapparatus.comnih.gov HPLC separates peptides based on their differential partitioning between a stationary phase and a mobile phase. mtoz-biolabs.comnih.gov
Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide separation, where the stationary phase is hydrophobic and the mobile phase is a mixture of water and an organic solvent, typically acetonitrile, often with an acidic additive like trifluoroacetic acid (TFA). mtoz-biolabs.comaltabioscience.comharvardapparatus.comhplc.eu Peptides elute from the column based on their hydrophobicity. harvardapparatus.com RP-HPLC offers high resolution and is capable of separating peptides that differ by only a single amino acid residue. harvardapparatus.comhplc.eu
HPLC is extensively used for purifying synthetic peptides and for separating peptide mixtures resulting from protein digestion prior to mass spectrometry analysis. harvard.edunih.govmtoz-biolabs.comaltabioscience.comharvardapparatus.comhplc.eu Analytical HPLC is used to assess the purity of peptide samples, typically by monitoring the absorbance at 215 nm, which is characteristic of the peptide bond. mtoz-biolabs.comaltabioscience.com The purity is determined by calculating the ratio of the main peak area to the total peak area in the chromatogram. mtoz-biolabs.com
Other HPLC modes, such as size-exclusion chromatography (SEC) and ion-exchange chromatography (IEX), are also used for peptide separation based on size and charge, respectively, and can be employed as complementary techniques in multi-step purification protocols. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure, dynamics, and interactions of peptides in solution. uzh.chspectralservice.deyoutube.comcreative-proteomics.com Unlike X-ray crystallography, NMR does not require the peptide to be crystallized, allowing studies under more native-like conditions. uzh.ch
NMR experiments provide information about the local environment of individual atoms in a molecule, which can be used to assign resonances to specific amino acids in the peptide sequence. uzh.chyoutube.com Through-space correlations observed in NMR spectra, such as the Nuclear Overhauser Effect (NOE), provide distance restraints between protons, which are used to calculate the peptide's three-dimensional structure. uzh.chyoutube.com
NMR spectroscopy is particularly valuable for studying the conformation and flexibility of peptides, investigating peptide-ligand interactions, and characterizing secondary structure elements. spectralservice.decreative-proteomics.com While challenging for very large proteins, NMR is well-suited for structural studies of smaller peptides. uzh.chcreative-proteomics.comsaromics.com It can also be used for quantitative analysis, such as determining peptide concentration and purity. spectralservice.de
X-ray Crystallography for Complex Structures (e.g., Peptide-MHC)
X-ray crystallography is a technique used to determine the atomic-resolution three-dimensional structure of molecules, including peptides, provided they can be crystallized. nih.govuzh.chrcsb.orgpdbj.orgpdbj.org This method involves diffracting X-rays through a crystal of the molecule and analyzing the resulting diffraction pattern to reconstruct the electron density map, from which the atomic coordinates are determined.
In peptide research, X-ray crystallography is particularly important for studying the structures of peptides in complex with other molecules, such as proteins or receptors. A prominent example is the structural analysis of peptide-Major Histocompatibility Complex (MHC) complexes, which is crucial for understanding antigen presentation and immune recognition. nih.govuzh.chrcsb.orgpdbj.orgpdbj.org
Crystal structures of peptide-MHC complexes reveal how peptides bind within the MHC groove and the conformational changes that occur upon binding. nih.govrcsb.orgpdbj.org This information is vital for understanding T cell recognition and the development of vaccines and immunotherapies. nih.govrcsb.orgpdbj.org X-ray crystallography provides highly detailed structural information, including the precise interactions between the peptide and the binding partner. nih.govpdbj.org
Computational Biology and Design Approaches
Molecular Modeling and Docking Studies (e.g., Peptide-Activin A interactions)
Molecular modeling and docking simulations are fundamental computational techniques used to predict how a peptide interacts with a target molecule, such as a protein receptor. acs.org These methods provide detailed insights into the binding pose, affinity, and the specific residues involved in the interaction. acs.org
In the context of peptides interacting with Activin A, computational modeling and docking studies have been instrumental in elucidating the binding mechanisms of inhibitory peptides. For instance, studies investigating peptides like A7, B9, and E10, identified through phage display, have utilized in silico docking simulations to assess their structural interactions with Activin A. mdpi.com These simulations indicated that peptides A7, B9, and E10 bind to a common region on the Activin A molecule. mdpi.com This binding site is notable as it overlaps with the interaction site for the Activin A receptor ActRIIB and its natural antagonist, follistatin, suggesting a mechanism of competitive inhibition. mdpi.com
Further detailed analysis from these studies revealed specific interactions. Peptide B9 was shown to form a covalent interaction with lysine (B10760008) at position 208 (K208) within the ActRIIB recognition site of Activin A. mdpi.com Peptide A7 interacted with isoleucine (I206), lysine (K208), and aspartic acid (D210) in the same region, while peptide E10 also bound to these residues, with an apparent enhanced stability attributed to a proline residue in its unique sequence. mdpi.com
Beyond interactions with Activin A receptors, computational structural modeling has also been applied to explore the potential interactions between Activin A and type I receptors like ACVR1. nih.govelifesciences.org By aligning the structure of Activin A with related protein complexes, predictions have been made regarding the role of specific loops, such as the finger two tip loop, in mediating binding to type I receptors. nih.govelifesciences.org
In Silico Prediction of Peptide Properties and Epitopes
In silico methods are widely used to predict various physicochemical and biological properties of peptides, as well as to identify potential epitopes. This predictive power is crucial for selecting promising peptide candidates for further investigation or design.
For the prediction of B-cell epitopes, computational tools analyze the amino acid sequence to identify regions likely to be recognized by antibodies. nih.gov These tools have evolved from simple propensity scales to more sophisticated methods incorporating machine learning and physicochemical properties. nih.govoup.com Examples include tools that predict linear B-cell epitopes based on surface accessibility, amino acid properties, and sequence characteristics, often employing techniques like Support Vector Machines and Hidden Markov Models. nih.govmdpi.com The development of tools like LBtope has aimed to improve prediction reliability by utilizing experimentally validated non-epitopes in training data. nih.gov
T-cell epitope prediction is more complex, involving the prediction of various steps in antigen processing and presentation, including proteasomal cleavage, transport into the endoplasmic reticulum, peptide binding to MHC molecules, and the interaction with the T-cell receptor. researchgate.net In silico tools are being developed to model these intricate processes. researchgate.net Tools like NetMHCpan are used to predict the binding affinity of peptides to specific MHC alleles. mdpi.com The accuracy and generalization capabilities of these prediction methods are continuously being improved through the use of larger and more diverse datasets and advanced machine learning techniques. oup.com Analysis of physicochemical features, such as charge and hydrophobicity, is often integrated into these predictive models, as these properties are known to influence peptide activity and epitope characteristics. frontiersin.orgmdpi.comresearchgate.net
Machine Learning Models for Peptide Activity Prediction
Machine learning (ML) has emerged as a powerful tool for predicting peptide activity, offering a faster and less resource-intensive alternative to traditional experimental screening methods. nih.govmdpi.com ML models can learn complex patterns within peptide sequences and structures to predict various biological activities. nih.gov
A range of ML algorithms, including Support Vector Regression, Artificial Neural Networks, and ensemble methods like eXtreme Gradient Boosting, have been successfully applied to predict peptide activity. researchgate.netscielo.org.co These models are used to predict activities such as antimicrobial, anticancer, and anti-inflammatory effects. nih.gov For instance, ML models have demonstrated good accuracy in predicting antimicrobial peptides against bacterial pathogens, identifying key sequence features associated with activity. frontiersin.orgresearchgate.net
The application of ML extends to predicting peptide activity in specific disease contexts, such as identifying antidiabetic peptides and distinguishing their efficacy against different types of diabetes. mdpi.com Research in this area focuses on optimizing ML algorithms and identifying peptide features that are most predictive of the desired activity. mdpi.com Challenges remain in ensuring the statistical stability and generalizability of ML models, particularly when trained on smaller datasets. scielo.org.co
Design of Altered Peptide Ligands (APLs) and Mimetopes
The design of altered peptide ligands (APLs) and mimetopes is a key strategy for developing peptides with enhanced or modified biological functions, particularly in modulating immune responses or improving interactions with target molecules. APLs are modified versions of native peptides, often involving amino acid substitutions, to alter their binding to MHC molecules or T-cell receptors. mdpi.comjci.orgnih.gov Mimetopes are molecules designed to structurally or functionally mimic an epitope. jci.org
Rational design approaches for APLs often involve targeting specific residues known to interact with MHC or TCR molecules. mdpi.comjci.org For example, modifications of anchor residues that are critical for MHC binding can enhance the peptide's affinity and stability on the cell surface. nih.govresearchgate.net Studies have explored the use of both proteogenic and nonproteogenic amino acids in designing APLs to optimize MHC binding and improve T-cell activation. nih.govresearchgate.net The systematic screening of libraries of chemically enhanced APLs has allowed for the identification of specific nonproteogenic amino acid substitutions that improve binding to particular HLA alleles and enhance the expansion of antigen-specific T cells. nih.govresearchgate.net
Mimetopes are designed to elicit a specific immune response by mimicking the structure of an epitope. jci.org This strategy is particularly relevant in vaccine design, where mimotopes can be used to enhance the activation and expansion of TAA-specific T cells. jci.org However, careful consideration is needed to optimize the interaction affinity, as extremely high affinity interactions may not always lead to the most effective immune responses. jci.org
Beyond immune modulation, peptide modifications can also enhance other biological activities. For instance, modifications at the C-terminal end of certain peptides, like the insulin (B600854) B:9-23 peptide, have been shown to create superagonists with improved presentation to T cells. pnas.org These design strategies, guided by computational insights, are crucial for developing the next generation of peptide-based therapeutics.
Future Directions and Emerging Research Themes
Development of Next-Generation Peptide Modulators
The development of next-generation peptide modulators involving sequences referred to as Peptide B9 is a key area of research. Studies have explored synthetic peptides, including one designated B9, for their ability to inhibit Activin A, a protein implicated in idiopathic pulmonary fibrosis (IPF). Peptides like A7, B9, and E10, identified through phage display screening, have shown high binding affinity and inhibitory activity against Activin A, suggesting their potential as therapeutic candidates for IPF mdpi.com. Computational modeling has been employed to confirm that these peptides target the receptor-binding domain of Activin A mdpi.com. Further studies are needed to evaluate oxidative stress markers and peptide stability in culture medium to clarify underlying mechanisms mdpi.com.
In the context of type 1 diabetes (T1D), the insulin (B600854) B chain 9-23 peptide (InsB:9-23) is a significant autoantigen. Research is focused on developing peptide-based interventions to modulate autoimmune responses. This includes exploring the administration of insulin or specific insulin peptides to stimulate tolerogenic mechanisms jci.orgnih.gov. Amphiphilic modifications of CD4+ epitopes, such as the diabetogenic epitope insulin B chain 9-23, have been shown to dramatically improve peptide antigen presentation, enhancing the potency and duration of presentation by antigen-presenting cells (APCs) and inducing antigen-specific immune tolerance oup.com. This approach has demonstrated the ability to suppress the activation of T cells, increase inhibitory cytokine production, induce regulatory T cells, and delay the onset and lower the incidence of T1D in mouse models oup.com. The design of truncated peptides has also been explored to potentially circumvent issues related to immune responses jci.org. Peptide-drug conjugates, which combine the target specificity of peptides with the potency of small molecules, represent a next-generation therapeutic platform with potential applications in various diseases mdpi.com.
Understanding Complex Immunological Interactions
Understanding the complex immunological interactions involving peptides like the insulin B chain 9-23 peptide is crucial, particularly in the context of autoimmune diseases like T1D. The 9-23 amino acid region of the insulin B chain is a dominant epitope recognized by pathogenic T lymphocytes in the nonobese diabetic (NOD) mouse model of T1D researchgate.netpnas.org. This peptide binds to a class II major histocompatibility complex (MHC) allele called I-Ag7 anaspec.com. Studies have investigated the T-cell responses to the B9-23 peptide in peripheral lymphocytes from patients with recent-onset T1D and prediabetic individuals researchgate.net.
Research indicates that B9-23 treatment can reduce pro-inflammatory activation of lymphocytes in NOD mice nih.gov. Furthermore, studies have identified genes with increased expression in B9-23-treated mice that promote the Th2 response, providing a molecular basis for the protective therapy nih.gov. γδ T cells have also been shown to recognize the insulin B:9-23 peptide antigen, particularly when it is dimerized through thiol oxidation nih.gov. This recognition is γδ TCR-dependent, and the oxidized dimeric peptide adopts a distinct secondary structure nih.gov. The presence of the B:9-23 peptide or similar peptides has been detected in islets of NOD mice, suggesting they may be stimulatory in this form nih.gov. B cells may also play an important role as local APCs in the pancreas pnas.org.
Exploring Novel Biological Roles Beyond Current Understanding
Exploring novel biological roles beyond current understanding for peptides designated as this compound is an ongoing area of investigation. The this compound identified in the Activin A inhibition study suggests a role in modulating fibrotic pathways, potentially offering a new therapeutic avenue for conditions like IPF mdpi.com.
In the context of T1D, research is exploring the aggregation behaviors of mouse insulin 1 B9-23 and insulin 2 B9-23 peptides and their variants. Differences in their aggregation behaviors, such as rapid versus slower fibrillization and structural rearrangement, have been observed acs.orgnih.gov. These differences correlate with their divergent effects on anti-islet autoimmunity acs.orgnih.gov. This suggests that the physical and structural properties of these peptides can influence their biological activity in unexpected ways. The possibility that environmental mimotopes of peptides like insulin B:9-23 may contribute to diabetes by activating CD4+ T cell reactivity to a primary autoantigen is also being explored nih.gov. A study on a peptide designated B9 (F-moc-YAAALGLAR) investigated its biological activities on human eosinophils, finding it did not exhibit certain activities in contrast to other peptides studied sci-hub.se.
Advancements in Analytical and Computational Methodologies for Peptide Research
Advancements in analytical and computational methodologies are critical for the continued study of peptides, including those referred to as this compound. Techniques such as drift tube ion mobility spectrometry-mass spectrometry, transmission electron microscopy, and two-dimensional infrared spectroscopy are being used to characterize peptides like mouse insulin B9-23 and its variants, allowing for the deduction of peptide self-assembly mechanisms and examination of amyloid-forming peptides acs.orgnih.govresearchgate.net. These methods can provide unambiguous evidence for structural transitions in fibril-forming peptide systems researchgate.net.
Computational modeling and in silico docking simulations are valuable tools for assessing peptide binding mechanisms and structural interactions with target proteins, as demonstrated in the study of Activin A inhibiting peptides mdpi.com. Computational tools and approaches are also being developed for identifying and optimizing peptides that target protein-protein interfaces with high affinity and specificity nih.govresearchgate.net. This includes methods for peptide conformation-based design, peptide hit identification and optimization, and protein-peptide interface characterization nih.gov. Analytical methods like high-performance liquid chromatography (HPLC) coupled with UV detection are established approaches for the separation, characterization, and monitoring of synthetic peptides lcms.czresearchgate.net. Advancements in mass spectrometry-based proteomics and computational methods for peptide sequencing and identification are also contributing to peptide research biorxiv.org.
Data Tables
Research findings often involve comparing the effects of different peptides or conditions. For instance, a study on Activin A inhibiting peptides presented data on cell viability under different peptide concentrations and time points mdpi.com.
| Peptide | Concentration (µM) | Condition | Cell Viability at 24h (Mean ± SD) | Cell Viability at 48h (Mean ± SD) | Cell Viability at 72h (Mean ± SD) |
| B9 | 1 | with pm26TGF-β1 | > 70% | > 70% | > 70% |
| B9 | 10 | with pm26TGF-β1 | > 70% | > 70% | > 70% |
| B9 | 50 | with pm26TGF-β1 | Significant cytotoxicity (< 70%) | Significant cytotoxicity (< 70%) | Significant cytotoxicity (< 70%) |
| B9 | 1 | without pm26TGF-β1 | > 70% | > 70% | Mild cytotoxicity (> 70%) |
| B9 | 10 | without pm26TGF-β1 | > 70% | > 70% | Mild cytotoxicity (< 70%) |
| B9 | 50 | without pm26TGF-β1 | Significant cytotoxicity (< 70%) | Significant cytotoxicity (< 70%) | Significant cytotoxicity (< 70%) |
Note: Data extracted and simplified from search result mdpi.com. Specific numerical values for standard deviation are not included for brevity but were present in the source. "Significant cytotoxicity" is indicated where mean viability was below 70% or statistically significant reduction was reported.
Another area with detailed findings is the effect of insulin B9-23 peptide immunization on gene expression in NOD mice nih.gov.
| Gene | Expression in NOD (Immature to Mature) | Expression Change with B9-23 Treatment | Implication (with B9-23) |
| Irf4 | Upregulated | Increased | Promotes Th2 response |
| Tra1 | Upregulated | Increased | Promotes Th2 response |
| 33 genes | Upregulated | Downregulated | Reduces pro-inflammatory activation |
Note: Data based on findings reported in search result nih.gov.
Q & A
Q. What are the minimal reporting requirements for this compound studies to ensure reproducibility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
